

Reproducibility & Validation Guide: RO27-3225 (MC4R Agonist)

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Compound of Interest

Compound Name: RO273225

Cat. No.: B1193567

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Executive Summary

RO27-3225 (also known as **RO273225**) is a synthetic peptide agonist exhibiting high affinity and selectivity for the Melanocortin-4 Receptor (MC4R).[1][2] Unlike non-selective tools such as Melanotan-II (MTII), RO27-3225 allows researchers to isolate MC4R-mediated effects—specifically anorexigenic signaling and anti-inflammatory pathways—without confounding activation of MC3R or inducing visceral malaise.[1]

Reproducibility Status: High, provided that concentration windows are strictly maintained. While the compound is robust, its selectivity window (approx.[1] 30-fold over MC3R) requires precise dosing.[1] Published findings are reproducible if the experimental design accounts for its secondary affinity for MC1R (

nM).[1]

Compound Profile & Mechanism

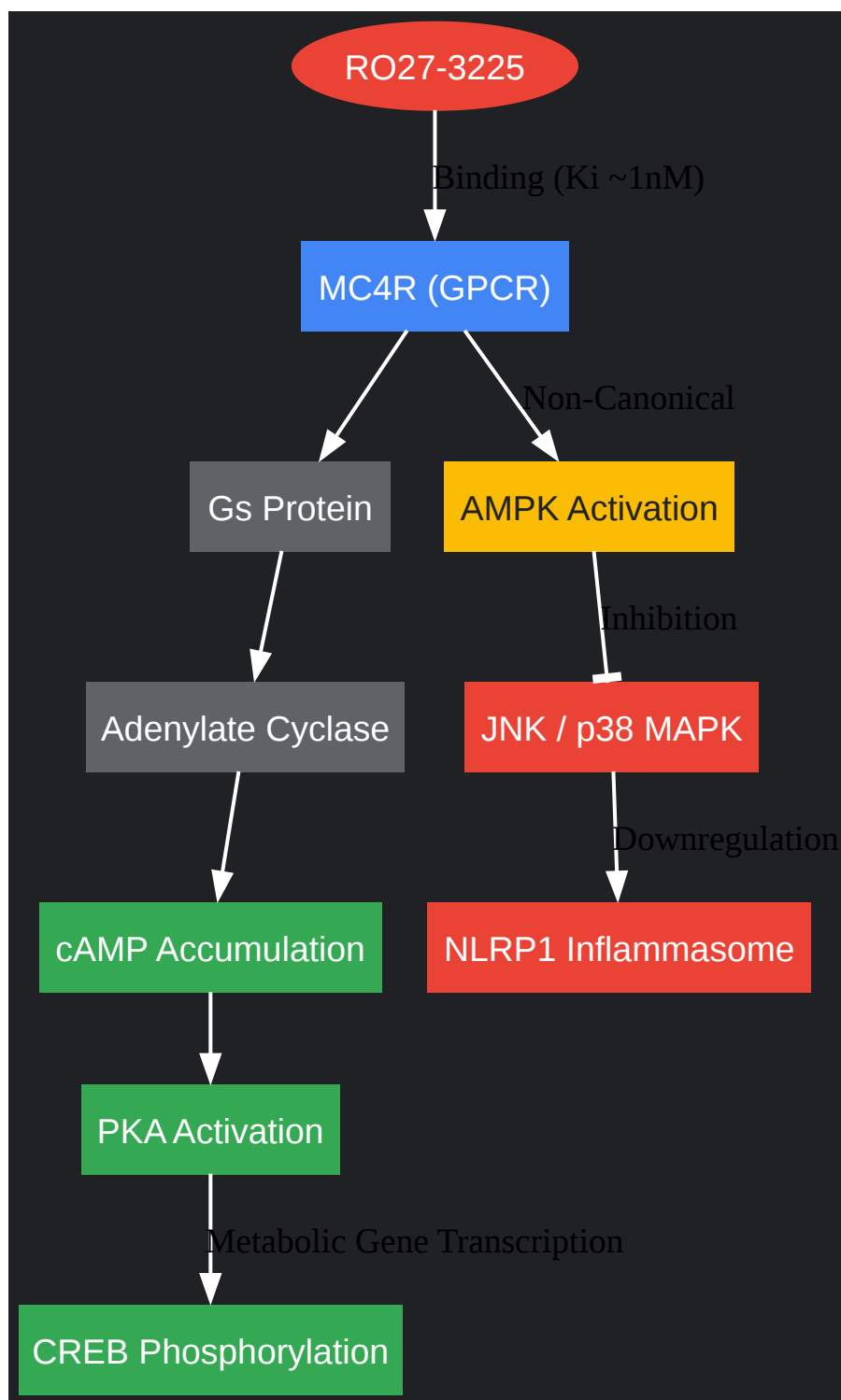
RO27-3225 functions as a dual-pathway agonist.[1] It drives the canonical Gs-coupled cAMP pathway for metabolic regulation and the AMPK-dependent pathway for neuroprotection.[1]

- Chemical Identity: N-butyryl-His-D-Phe-Arg-Trp-Sar-NH2[1]

- Primary Target: MC4R (nM)[1][2]
- Secondary Targets: MC1R (nM), MC3R (nM)[1]
- Key Differentiator: Lack of aversive effects (conditioned taste aversion) at effective doses, distinguishing it from earlier generation agonists.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the dual signaling nature of RO27-3225, highlighting the divergence between metabolic (cAMP) and anti-inflammatory (AMPK) outcomes.[1]



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Caption: RO27-3225 activates distinct Gs-cAMP (metabolic) and AMPK (neuroprotective) pathways.[1] Note the inhibition of JNK/p38 to suppress inflammation.[3]

Comparative Analysis: RO27-3225 vs. Alternatives

To ensure scientific integrity, RO27-3225 must be benchmarked against the clinical standard (Setmelanotide) and the endogenous ligand (

-MSH).[1]

Performance Benchmarks

Feature	RO27-3225	Setmelanotide (RM-493)	Melanotan-II (MTII)	-MSH
Type	Synthetic Peptide	Cyclic Peptide	Synthetic Peptide	Endogenous Peptide
MC4R Potency ()	~1.0 nM	~0.27 nM	~1-2 nM	~23 nM
MC4R Binding ()	High	2.1 nM	High	Moderate
Selectivity (vs MC3R)	~30-fold	>10-fold	Non-selective	Non-selective
In Vivo Dose (Rat ICV)	5 nmol	0.1 - 1 nmol	1 nmol	1 - 5 nmol
Aversive Effects	Absent (at 5 nmol)	Absent	Present (Hypertension/Nausea)	Absent
Primary Utility	Mechanism Validation	Clinical Therapy	Obsolete / "Dirty" Tool	Physiological Baseline

Expert Insight: While Setmelanotide is more potent, RO27-3225 is often preferred in preclinical mechanism studies (e.g., stroke, neuroinflammation) because its kinetic profile allows for easier washout and temporal control in acute slice preparations or acute ICV injections.[1]

Reproducibility Protocol: Self-Validating System

To reproduce published findings, you must validate the compound's activity and selectivity in your specific assay system before proceeding to expensive in vivo models.

Phase 1: In Vitro "Selectivity Window" Validation

Objective: Confirm the batch activates MC4R at <5 nM while sparing MC3R at <20 nM.

Reagents:

- CHO-K1 cells stably expressing hMC4R and hMC3R (separate lines).[1]
- cAMP detection kit (e.g., HTRF or GloSensor).[1]
- IBMX (Phosphodiesterase inhibitor).[1]

Step-by-Step Protocol:

- Cell Seeding: Seed 10,000 cells/well in 384-well low-volume plates. Incubate overnight.
- Starvation: Replace medium with serum-free buffer containing 0.5 mM IBMX for 30 mins. Why? To prevent degradation of generated cAMP, ensuring a linear signal.

- Dose Response: Treat cells with RO27-3225 (10-point serial dilution:

M to

M).

- Control: Run

-MSH in parallel as a reference standard.[1]

- Detection: Lyse cells and add detection reagents per kit instructions.

- Validation Criteria:

- MC4R

must be

nM.[1]

- o MC3R

must be

nM.[1]

- o Fail State: If MC3R activation occurs <10 nM, the batch is impure or the cell line receptor density is too high (causing receptor reserve artifacts).[1]

Phase 2: In Vivo Functional Verification (Rat ICV)

Objective: Confirm anorexigenic effect without toxicity.

- Cannulation: Implant cannula into the lateral ventricle (LV) or Paraventricular Nucleus (PVN).
[1] Allow 7 days recovery.

- Baseline: Measure food intake for 3 days to establish stable baseline.

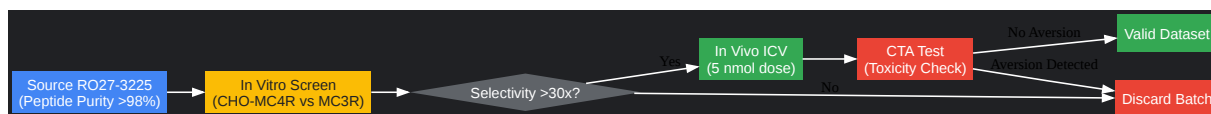
- Administration: Inject 5 nmol RO27-3225 in 2

L aCSF (artificial cerebrospinal fluid).

- o Vehicle Control: aCSF only.[1]
- o Positive Control:[1] MTII (1 nmol) - Optional, use only if sensitivity is in doubt.[1]
- Readout: Measure food intake at 1h, 2h, 4h, and 24h.
- Reproducibility Check (The "Taste Aversion" Test):
 - o To prove the effect is specific (and not malaise), perform a Conditioned Taste Aversion (CTA) test.[1]
 - o Pair RO27-3225 injection with a novel saccharin solution.[1]
 - o If the rat avoids saccharin on subsequent exposure, the weight loss is due to toxicity, not satiety. RO27-3225 should NOT induce CTA.

Experimental Workflow Diagram

This workflow ensures that only validated, selective doses are used in final data generation.



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Caption: Validation logic flow. The critical checkpoint is the Selectivity Ratio (>30x) before animal work.[1]

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